molecular formula C20H22N4O4S2 B2862906 4-(dimethylsulfamoyl)-N-(5-{[4-(ethylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)benzamide CAS No. 1207058-86-3

4-(dimethylsulfamoyl)-N-(5-{[4-(ethylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2862906
CAS No.: 1207058-86-3
M. Wt: 446.54
InChI Key: JYFWATABXLLWTL-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-(5-{[4-(ethylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a sulfamoyl group, an oxadiazole ring, and an ethylthio-substituted benzyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-(5-{[4-(ethylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a suitable carboxylic acid derivative under acidic or basic conditions to form the 1,3,4-oxadiazole ring.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the oxadiazole intermediate.

    Attachment of the Sulfamoyl Group: The final step involves the reaction of the intermediate with N,N-dimethylsulfamoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-(5-{[4-(ethylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under catalytic hydrogenation conditions to yield the corresponding hydrazine derivative.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Catalytic hydrogenation using palladium on carbon

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens like bromine or chlorine

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Hydrazine derivatives

    Substitution: Nitro or halogenated benzyl derivatives

Scientific Research Applications

4-(dimethylsulfamoyl)-N-(5-{[4-(ethylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-(5-{[4-(ethylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The oxadiazole ring and sulfamoyl group are crucial for its binding affinity and specificity. Additionally, the compound may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **4-(N,N-dimethylsulfamoyl)-N-(5-(4-methylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzamide
  • **4-(N,N-dimethylsulfamoyl)-N-(5-(4-(ethylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide
  • **4-(N,N-dimethylsulfamoyl)-N-(5-(4-(ethylthio)benzyl)-1,2,4-oxadiazol-2-yl)benzamide

Uniqueness

4-(dimethylsulfamoyl)-N-(5-{[4-(ethylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethylthio group enhances its lipophilicity, potentially improving its bioavailability and cellular uptake. The oxadiazole ring provides stability and rigidity to the molecule, making it a valuable scaffold for drug design and development.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[5-[(4-ethylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S2/c1-4-29-16-9-5-14(6-10-16)13-18-22-23-20(28-18)21-19(25)15-7-11-17(12-8-15)30(26,27)24(2)3/h5-12H,4,13H2,1-3H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFWATABXLLWTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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